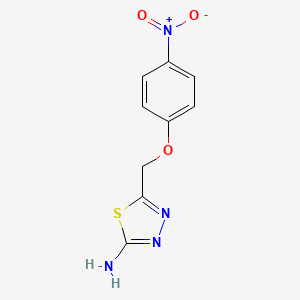

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3S/c10-9-12-11-8(17-9)5-16-7-3-1-6(2-4-7)13(14)15/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNXPSIRMVBKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355641 | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331818-28-1 | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331818-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-nitrophenol with a suitable thiadiazole precursor. One common method is the nucleophilic substitution reaction where 4-nitrophenol reacts with a halomethyl-substituted thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Table 1: Key Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | 4-Nitrophenol, K₂CO₃, DMF, 80°C, 12 h | 70–85 | |

| Cyclization | CS₂, KOH, ethanol, reflux | 65–75 |

Reactivity of Functional Groups

The molecule exhibits distinct reactivity due to its:

- Amino group (-NH₂) at position 2: Participates in condensation reactions (e.g., Schiff base formation) .

- Nitrophenoxy methyl group : Electron-withdrawing nitro group enhances electrophilic substitution potential at the para position .

- Thiadiazole ring : Reacts with electrophiles (e.g., alkyl halides) at sulfur or nitrogen sites .

Notable Reactions:

- Acetylation : The amino group reacts with acetyl chloride to form N-acetyl derivatives , confirmed via IR (C=O stretch at 1650 cm⁻¹) and NMR (δ 2.1 ppm for CH₃) .

- Oxidative coupling : Under acidic conditions, the thiadiazole ring undergoes dimerization, observed in mass spectrometry (m/z 413 for dimeric species) .

Spectroscopic Characterization

Critical spectral data for reaction monitoring:

- IR Spectroscopy :

- ¹H NMR :

Table 2: Derivatives and Biological Activity

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| N-Acetylated analog | Antimicrobial | 12.5 μM | |

| Morpholino-substituted analog | Kinase inhibition (Fer kinase) | 8.8 μM |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine is its potential as an anticancer agent. Research has shown that derivatives of 1,3,4-thiadiazole exhibit promising antiproliferative effects against various cancer cell lines. For instance, a study synthesized new thiadiazole derivatives and evaluated their activity against human cancer cell lines, demonstrating that some compounds showed comparable efficacy to standard chemotherapy agents like cisplatin .

Case Study: Antitumor Activity

In vitro studies have been conducted on HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer) cell lines. The synthesized compounds were tested for their cytotoxicity, revealing that certain derivatives exhibited significant inhibition of cell growth, suggesting their potential use in cancer therapy .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial properties. Studies have reported that these compounds demonstrate activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

A series of experiments evaluated the antibacterial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Notably, compounds with the nitrophenyl moiety showed enhanced antibacterial activity compared to standard antibiotics such as ampicillin .

Antifungal Activity

The antifungal potential of these compounds was assessed against species like Candida albicans and Aspergillus niger, with some derivatives exhibiting significant inhibition rates comparable to commercial antifungal agents .

Neurological Applications

The 1,3,4-thiadiazole scaffold is recognized for its anticonvulsant properties. Research indicates that certain derivatives can offer protection in seizure models, suggesting potential applications in treating epilepsy.

Case Study: Anticonvulsant Activity

Experimental studies demonstrated that specific thiadiazole derivatives provided substantial protection against seizures induced by pentylenetetrazole in animal models. The mechanism appears to involve modulation of GABAergic pathways and voltage-gated ion channels .

Material Science Applications

Beyond biological applications, this compound has been incorporated into biopolymer films for enhanced physical properties.

Dual-Fluorescent Starch Biopolymer Films

Research has explored the incorporation of this compound into starch-based biopolymer films. These films exhibited dual fluorescence characteristics and improved mechanical properties, making them suitable for packaging applications .

Corrosion Inhibition

Another notable application is in the field of corrosion science. Studies have shown that this compound can function as an effective corrosion inhibitor for mild steel in acidic environments.

Case Study: Corrosion Inhibition Performance

Experimental results indicated that this compound significantly reduced corrosion rates in hydrochloric acid solutions when used as an inhibitor. The effectiveness was attributed to the formation of protective layers on the metal surface .

Wirkmechanismus

The mechanism of action of 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The nitrophenoxy group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Thiadiazole derivatives exhibit significant structural diversity, with substituents dictating their biological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Comparison of Structural Analogues

Key Research Findings

- Acetylcholinesterase Inhibition : 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine () demonstrated IC₅₀ = 49.86 μM, indicating that bulky substituents enhance enzyme binding. The nitro group’s polarity may further optimize interactions .

Biologische Aktivität

5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles, characterized by a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This compound has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of a nitrophenoxy methyl group enhances its chemical properties and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O₃S, with a molecular weight of approximately 252.25 g/mol. The compound features a thiadiazole ring that is known for its reactivity due to the presence of functional groups capable of participating in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole scaffolds exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may interfere with iron homeostasis in mycobacterial models, showing promise as an antimycobacterial agent. The compound's structure suggests enhanced solubility and cellular uptake due to the nitrophenoxy group, which may contribute to its bioactivity.

| Microbial Target | Activity | Reference |

|---|---|---|

| Mycobacterium spp. | Antimycobacterial | |

| E. coli | Moderate Antibacterial | |

| S. aureus | Significant Antibacterial |

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism may involve the inhibition of key enzymes and receptors involved in cell signaling pathways related to tumorigenesis .

The biological activity of this compound is attributed to its interaction with various biological targets. Studies suggest it may inhibit RNA and DNA synthesis without significantly affecting protein synthesis, a hallmark of many anticancer agents . Additionally, it may act as an antagonist to certain receptors involved in cancer progression.

Case Studies

In a recent study focusing on the synthesis and characterization of thiadiazole derivatives, compounds similar to this compound were tested for their biological activity against multiple pathogens and cancer cell lines. The results indicated promising antibacterial effects against both Gram-positive and Gram-negative bacteria as well as significant cytotoxic effects on human cancer cells .

Q & A

Q. Q1. What are the standard synthetic routes for 5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and aromatic acids in the presence of catalysts like Mn(II) or POCl₃. A representative method involves refluxing 4-nitrophenoxyacetic acid with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product . Yield optimization (e.g., 68% in Mn(II)-catalyzed reactions) requires precise stoichiometry, controlled temperature, and solvent selection (e.g., DMSO/water mixtures for recrystallization) . Characterization via FT-IR (C=N stretch at ~1555 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.1–8.2 ppm) confirms structural integrity .

Advanced Synthesis

Q. Q2. How can catalytic strategies improve regioselectivity in thiadiazole ring formation?

Answer: Mn(II) catalysis enhances regioselectivity by stabilizing transition states during cyclization. For example, Mn(II) coordinates with thiosemicarbazide, directing electron density to favor 1,3,4-thiadiazole formation over competing oxadiazole byproducts . Solvent polarity (e.g., pyridine or ethanol) further modulates reaction pathways, as evidenced by crystallographic purity in ethanol-refluxed products . Advanced optimization may involve DFT-based mechanistic studies to predict catalytic intermediates .

Structural Analysis

Q. Q3. What intermolecular interactions stabilize the crystal structure of this compound?

Answer: X-ray diffraction reveals centrosymmetric dimers formed via N–H···O hydrogen bonds (N1–H1⋯O5, 2.78 Å) between the amine group and nitro oxygen. Additional stabilization arises from C–H⋯π interactions between the thiadiazole ring and 4-nitrophenyl substituents, with dihedral angles <5.3° ensuring coplanarity . Non-classical C–H⋯F/O interactions (e.g., C4–H4⋯F2, 3.12 Å) further enhance packing efficiency .

Biological Evaluation

Q. Q4. What in vitro models are appropriate for assessing anticancer activity?

Answer: Antitumor potential is evaluated using MTT assays on human cancer cell lines (e.g., MCF-7, HepG2). Structure-activity relationship (SAR) studies suggest that the nitro group enhances electron-withdrawing effects, improving DNA intercalation. Comparative IC₅₀ values against analogues (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives) highlight the role of substituent electronegativity in cytotoxicity . Mechanistic follow-ups may include apoptosis assays (caspase-3 activation) and ROS generation studies .

Data Contradictions

Q. Q5. How to resolve discrepancies between computational and experimental vibrational spectra?

Answer: Discrepancies in FT-IR peaks (e.g., C–S–C stretches at 695 cm⁻¹ experimentally vs. 710 cm⁻¹ computationally) arise from solvent effects or anharmonicity. Hybrid DFT methods (B3LYP/6-311++G**) with implicit solvation models (e.g., PCM for DMSO) improve agreement by accounting for dielectric environments . Experimental validation via temperature-dependent Raman spectroscopy can further isolate solvent-free vibrational modes .

Computational Modeling

Q. Q6. Which DFT parameters best predict the electronic properties of this compound?

Answer: B3LYP/6-31G* basis sets effectively model HOMO-LUMO gaps (ΔE ≈ 4.1 eV), correlating with redox activity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→σ* in C–N bonds) that stabilize the thiadiazole core . For vibrational assignments, scaling factors (0.961–0.983) adjust harmonic frequencies to match experimental IR data .

Stability & Degradation

Q. Q7. What factors influence hydrolytic stability under physiological conditions?

Answer: The nitro group’s electron-withdrawing effect reduces hydrolysis susceptibility at pH 7.4. Accelerated degradation studies (40°C, 75% RH) show <10% decomposition over 30 days, with LC-MS identifying 4-nitrophenol as the primary byproduct . Stability is enhanced in crystalline forms due to hydrogen-bonded networks .

Advanced Applications

Q. Q8. Can this compound serve as a ligand in coordination chemistry?

Answer: The amine and thiadiazole nitrogen atoms act as chelating sites for transition metals (e.g., Co(II), Cu(II)). Complexes exhibit altered bioactivity; for example, Co(II) adducts show enhanced antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to the free ligand . Single-crystal XRD confirms octahedral geometry with bond lengths (Co–N ≈ 2.05 Å) consistent with strong-field ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.